2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile
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Overview
Description
2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C14H18N4O2 and a molecular weight of 274.32 g/mol This compound features a piperazine ring substituted with a 4-nitrophenyl group and a 2-methylpropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-nitrophenylpiperazine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: A related compound with similar structural features but different functional groups.
4-Nitrophenylpiperazine: Another compound with a piperazine ring substituted with a nitro group.
Uniqueness
2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,11-15)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(19)20/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZYZCOWGKAFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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